molecular formula C26H20N4O4 B6005659 2-(4-methoxybenzyl)-5-(4-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

2-(4-methoxybenzyl)-5-(4-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B6005659
M. Wt: 452.5 g/mol
InChI Key: WOPCIYUGUIPSPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxybenzyl)-5-(4-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzyl)-5-(4-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves the inhibition of certain enzymes, which play a crucial role in the progression of various diseases. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Moreover, it has also been found to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(4-methoxybenzyl)-5-(4-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been found to have various biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Moreover, it has also been found to reduce the proliferation of cancer cells and induce apoptosis. Additionally, it has been found to improve glucose tolerance and reduce insulin resistance, making it a potential treatment for diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-methoxybenzyl)-5-(4-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments include its potential applications in various scientific research fields, including anti-inflammatory, anti-cancer, and anti-diabetic research. Moreover, the compound has been found to be relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for 2-(4-methoxybenzyl)-5-(4-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One of the potential directions includes the development of more efficient and cost-effective synthesis methods. Moreover, the compound's potential applications in the treatment of Alzheimer's disease and other neurodegenerative diseases need to be further explored. Additionally, the compound's potential use as a therapeutic agent for other diseases, such as cardiovascular diseases and autoimmune diseases, needs to be studied further. Finally, the compound's potential toxicity and bioavailability need to be further investigated to ensure its safety and efficacy in clinical trials.
Conclusion:
2-(4-methoxybenzyl)-5-(4-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. The compound has potential applications in anti-inflammatory, anti-cancer, and anti-diabetic research and has been found to inhibit the activity of certain enzymes involved in the progression of various diseases. The compound's potential limitations and future directions need to be further explored to ensure its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 2-(4-methoxybenzyl)-5-(4-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been achieved through various methods. One of the most commonly used methods involves the reaction of 4-nitrophenylhydrazine with 2-(4-methoxybenzyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one in the presence of a suitable catalyst. The resulting product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

2-(4-methoxybenzyl)-5-(4-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been found to have potential applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has been found to inhibit the activity of certain enzymes, which are involved in the progression of various diseases. Moreover, it has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-5-(4-nitrophenyl)-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O4/c1-34-21-13-7-17(8-14-21)15-23-25(19-5-3-2-4-6-19)26-27-22(16-24(31)29(26)28-23)18-9-11-20(12-10-18)30(32)33/h2-14,16,28H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPCIYUGUIPSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=C(C3=NC(=CC(=O)N3N2)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6088829

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